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Executive Summary
Celiac disease (CD) is a systemic autoimmune disorder triggered by dietary gluten in

genetically susceptible individuals. While predominantly characterized by gastrointestinal

symptoms and small intestinal inflammation, a significant proportion of patients experience

extra-intestinal manifestations, including neurological and psychological symptoms such as

headache, fatigue, anxiety, and depression.[1][2] This highlights the critical involvement of the

gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the

central nervous system.[3] A key pathological feature of celiac disease is increased intestinal

permeability, often referred to as "leaky gut," which allows gluten-derived peptides and other

luminal contents to cross the epithelial barrier, triggering an inflammatory cascade.[1][2][4] This

breach of intestinal barrier integrity is a crucial event in the pathogenesis of both intestinal and

extra-intestinal symptoms.

Larazotide acetate (also known as AT-1001) is a first-in-class oral peptide designed to restore

intestinal barrier function by regulating tight junctions (TJs), the protein complexes that control

paracellular permeability.[1][5] By preventing the opening of these junctions, larazotide acetate

aims to reduce the translocation of inflammatory triggers, thereby mitigating the downstream

inflammatory responses that affect the gut and, consequently, the brain. This document

provides a detailed technical overview of the mechanism of action of larazotide acetate, its
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effects on the gut-brain axis in celiac disease, and the experimental evidence supporting its

therapeutic potential.

The Gut-Brain Axis in Celiac Disease
The gut-brain axis is a complex network involving the central nervous system (CNS), the

enteric nervous system (ENS), and the autonomic nervous system (ANS), as well as

neuroendocrine and neuroimmune pathways.[3] In celiac disease, this axis is significantly

perturbed. The inflammatory environment in the gut, triggered by gluten, can lead to the

release of pro-inflammatory cytokines and other mediators that can cross the blood-brain

barrier (BBB) or signal to the brain via neural pathways, leading to neuroinflammation and a

range of neurological and psychiatric symptoms.[3][6][7] Increased intestinal permeability is a

foundational element in this process, allowing for the systemic dissemination of gut-derived

inflammatory molecules.[1][8]

Larazotide Acetate: Mechanism of Action
Larazotide acetate is a synthetic eight-amino-acid peptide that acts as a tight junction regulator.

[1][2] Its primary mechanism involves the inhibition of the zonulin pathway, a key regulator of

intestinal permeability.[5][9][10]

The Zonulin Pathway
Zonulin, also known as pre-haptoglobin 2, is a protein that reversibly modulates the

permeability of intestinal tight junctions.[8][9] In celiac disease, gliadin, a component of gluten,

induces the release of zonulin from intestinal epithelial cells.[7][8][11] Zonulin then binds to

specific receptors on the apical surface of these cells, including the C-X-C chemokine receptor

type 3 (CXCR3) and the epidermal growth factor receptor (EGFR), through activation of the

proteinase-activated receptor 2 (PAR2).[9][12][13] This binding initiates a signaling cascade

that leads to the phosphorylation and disassembly of key tight junction proteins, such as zonula

occludens-1 (ZO-1) and occludin, and the rearrangement of the actin cytoskeleton.[2][14][15]

[16] The result is an increase in paracellular permeability, allowing gliadin peptides to enter the

lamina propria and trigger the characteristic immune response of celiac disease.[2][12]

Larazotide Acetate as a Zonulin Antagonist
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Larazotide acetate is thought to act as a zonulin antagonist.[5][17] It competitively blocks the

binding of zonulin to its receptor, thereby preventing the downstream signaling events that lead

to tight junction disassembly.[2][5] By maintaining the integrity of the tight junctions, larazotide

acetate reduces intestinal permeability, limits the passage of gliadin and other inflammatory

stimuli into the systemic circulation, and consequently dampens the inflammatory loop that

contributes to both gastrointestinal and extra-intestinal symptoms.[1][6][17]
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Figure 1: Proposed Mechanism of Action of Larazotide Acetate

Intestinal Epithelium

Lamina Propria

Gliadin

Zonulin Receptor
(CXCR3, PAR2/EGFR)

 Binds & Activates

Larazotide Acetate

 Blocks

Actin Cytoskeleton

 Signals to

Tight Junctions
(ZO-1, Occludin)

Immune Response &
Inflammation

 Increased Permeability
(Gliadin influx) Disassembles

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b12068694?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12068694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Larazotide acetate blocks zonulin receptors, preventing gliadin-induced tight junction

disassembly.

Quantitative Data from Preclinical and Clinical
Studies
The efficacy of larazotide acetate has been evaluated in numerous in vitro, in vivo, and clinical

studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Studies on Intestinal Permeability
Model System Treatment

Outcome
Measure

Result Reference

Caco-2 cells Gliadin peptides
Lucifer Yellow

(LY) transport

>50% inhibition

of gliadin peptide

transport with

larazotide

acetate

[2]

Caco-2 cells

Inflammatory

cytokines (TNF-

α, IFN-γ, IL-1β)

LY permeability

Significant

reduction in

cytokine-induced

permeability with

larazotide

acetate

[6]

Caco-2 cells
AT-1002 (ZOT-

derived peptide)

Transepithelial

Electrical

Resistance

(TEER)

Inhibition of AT-

1002-induced

TEER reduction

[15][16]

Caco-2 cells AT-1002

Translocation of

13-mer gliadin

peptide

Inhibition of

peptide

translocation

[15]

Table 2: Clinical Trial Data on Gastrointestinal
Symptoms
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Study
(Phase)

Treatment
Group

Primary
Endpoint

Result vs.
Placebo

p-value Reference

Leffler et al.,

2015 (IIb)

0.5 mg

Larazotide

Acetate

Change in

CeD-GSRS

score

Significant

improvement
0.022 [1][18]

Leffler et al.,

2015 (IIb)

1.0 mg

Larazotide

Acetate

Change in

CeD-GSRS

score

No significant

difference
- [1][18]

Leffler et al.,

2015 (IIb)

2.0 mg

Larazotide

Acetate

Change in

CeD-GSRS

score

No significant

difference
- [1][18]

Kelly et al.,

2013 (II)

1.0 mg

Larazotide

Acetate

(gluten

challenge)

Change in

total GSRS

score

Limited

gluten-

induced

symptoms

0.002 [19][20]

Table 3: Clinical Trial Data on Extra-Intestinal Symptoms
and Other Markers
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Study
(Phase)

Treatment
Group

Endpoint
Result vs.
Placebo

p-value Reference

Leffler et al.,

2015 (IIb)

0.5 mg

Larazotide

Acetate

Decrease in

Non-GI

symptoms

(headache,

tiredness)

Significant

reduction
0.010 [1][18][21]

Leffler et al.,

2015 (IIb)

0.5 mg

Larazotide

Acetate

Decrease in

CeD PRO

Symptomatic

Days

26%

decrease
0.017 [1][18][22]

Leffler et al.,

2015 (IIb)

0.5 mg

Larazotide

Acetate

Increase in

Improved

Symptom

Days

31% increase 0.034 [1][18][22]

Kelly et al.,

2013 (II)

4.0 mg

Larazotide

Acetate

(gluten

challenge)

Mean ratio of

anti-tTG IgA

over baseline

3.88 (vs. 19.0

for placebo)
0.005 [19][20]

Kelly et al.,

2013 (II)

Various

doses (gluten

challenge)

Lactulose-to-

mannitol

(LAMA) ratio

No significant

difference
- [19][20]

Experimental Protocols
In Vitro Intestinal Permeability Assay (Caco-2 Cells)
This assay is widely used to assess the integrity of the intestinal epithelial barrier.

Cell Culture: Caco-2 human colorectal adenocarcinoma cells are seeded on semi-permeable

Transwell inserts and cultured for approximately 21 days to form a differentiated and

polarized monolayer with well-established tight junctions.
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Barrier Integrity Measurement: Transepithelial Electrical Resistance (TEER) is measured

using a voltmeter to confirm monolayer confluence and barrier function. High TEER values

indicate a tight barrier.

Treatment: The Caco-2 monolayers are pre-treated with various concentrations of larazotide

acetate on the apical side. Subsequently, a challenge agent (e.g., gliadin peptides, cytokines,

or AT-1002) is added to either the apical or basolateral compartment, depending on the

experimental design.[6][15]

Permeability Assessment: A fluorescent marker of paracellular permeability, such as Lucifer

Yellow (LY) or FITC-dextran, is added to the apical chamber.[2][6] After a defined incubation

period, samples are taken from the basolateral chamber, and the amount of marker that has

crossed the monolayer is quantified using a fluorescence plate reader.

Data Analysis: An increase in the flux of the fluorescent marker from the apical to the

basolateral side indicates increased paracellular permeability. The inhibitory effect of

larazotide acetate is calculated by comparing the flux in treated versus untreated challenged

monolayers.
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Figure 2: Caco-2 Permeability Assay Workflow
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Caption: A stepwise workflow for assessing intestinal permeability using Caco-2 cell

monolayers.
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Animal Model of Celiac Disease (HLA-DQ8 Transgenic
Mice)
Animal models are crucial for studying the in vivo effects of therapeutic agents.

Animal Model: Double transgenic mice expressing human celiac-associated HLA class II

molecules (e.g., HLA-DQ8) and the human CD4 co-receptor (HCD4+/HLA/DQ8+) are used.

[6][15] These mice, when sensitized and challenged with gliadin, develop key features of

celiac disease, including immune cell infiltration in the intestine.[23]

Sensitization and Challenge: Mice are typically sensitized to gliadin. Following sensitization,

they are orally challenged with gliadin to induce intestinal inflammation and permeability.

Drug Administration: Larazotide acetate is administered orally to the mice prior to the gliadin

challenge.[6]

Outcome Measures:

Intestinal Permeability: In vivo permeability can be assessed by oral gavage of a marker

like FITC-dextran, followed by measurement of its concentration in the serum.

Histology: Intestinal tissue is collected, fixed, and stained (e.g., with H&E). Histological

analysis is performed to assess for villous atrophy and inflammatory cell infiltration (e.g.,

macrophage accumulation) in the lamina propria.[6][15]

Immunohistochemistry: Staining for tight junction proteins (e.g., ZO-1) can be performed to

visualize their structure and localization.[15]

Impact on the Gut-Brain Axis
The therapeutic effect of larazotide acetate on extra-intestinal symptoms, particularly headache

and tiredness, provides clinical evidence for its impact on the gut-brain axis.[1][18][21][24] By

"tightening" the gut barrier, larazotide acetate is hypothesized to reduce the systemic

inflammatory load originating from the gut. This "permeability-inflammatory loop" is a key

concept where increased gut permeability allows gluten to trigger an inflammatory response,

which in turn can further increase permeability.[1][6] Larazotide acetate disrupts this cycle.[6]
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The reduction in circulating pro-inflammatory cytokines and other gut-derived metabolites may

lead to decreased neuroinflammation and an alleviation of CNS-related symptoms.

Figure 3: Larazotide's Effect on the Gut-Brain Axis
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Caption: Larazotide acetate reduces gut permeability, disrupting the inflammatory cycle

affecting the brain.

Conclusion and Future Directions
Larazotide acetate represents a targeted therapeutic approach for celiac disease, focusing on

the restoration of intestinal barrier function. By inhibiting the zonulin pathway, it effectively

reduces gut permeability, which is a critical upstream event in the pathogenesis of the disease.

The available data strongly suggest that by mitigating the "leaky gut," larazotide acetate not

only improves gastrointestinal symptoms but also has a beneficial impact on the gut-brain axis,

leading to a reduction in common and burdensome extra-intestinal symptoms like headache

and fatigue.[1][18] The inverse dose-response relationship observed in some clinical trials,

where lower doses were more effective, warrants further investigation but may be related to

peptide aggregation at higher concentrations.[1][21][25] As the first potential treatment for

celiac disease to reach Phase 3 clinical trials, larazotide acetate holds promise as an adjunct

therapy to a gluten-free diet, addressing the unmet need of patients who experience persistent

symptoms.[26] Future research should continue to explore the precise molecular interactions of

larazotide acetate and further elucidate its effects on the complex interplay between gut

permeability, systemic inflammation, and neurological function in celiac disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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